molecular formula C19H25N3O2 B2935266 6-(4-ethoxyphenyl)-2-[2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one CAS No. 922928-13-0

6-(4-ethoxyphenyl)-2-[2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2935266
CAS No.: 922928-13-0
M. Wt: 327.428
InChI Key: RHPOIUJNXFUSBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-ethoxyphenyl)-2-[2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one is a synthetic organic compound that belongs to the class of dihydropyridazinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the ethoxyphenyl and piperidinyl groups in its structure suggests that it may have interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-ethoxyphenyl)-2-[2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the dihydropyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Introduction of the ethoxyphenyl group: This step may involve the use of ethoxybenzene derivatives in a substitution reaction.

    Attachment of the piperidinyl group: This can be done through nucleophilic substitution reactions using piperidine and suitable leaving groups.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl or ethoxyphenyl groups.

    Reduction: Reduction reactions could target the dihydropyridazinone core, potentially converting it to a more saturated form.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the piperidinyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions (solvent, temperature).

Major Products

The major products of

Properties

IUPAC Name

6-(4-ethoxyphenyl)-2-(2-piperidin-1-ylethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-2-24-17-8-6-16(7-9-17)18-10-11-19(23)22(20-18)15-14-21-12-4-3-5-13-21/h6-11H,2-5,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPOIUJNXFUSBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.